SPOCQ Reaction Kinetics: BCN Reacts >150× Faster Than TCO in Quinone Cycloaddition
In strain-promoted oxidation-controlled quinone (SPOCQ) cycloaddition reactions, the bicyclononyne core of endo-BCN-PEG2-alcohol demonstrates substantially faster kinetics compared to trans-cyclooctene (TCO)-based analogs. Stopped-flow UV-Vis spectroscopy revealed that BCN-OH (k2 = 1824 M⁻¹ s⁻¹) reacts >150 times faster than TCO-OH (k2 = 11.56 M⁻¹ s⁻¹) with 1,2-quinone [1]. This differential reactivity directly impacts conjugation efficiency in applications requiring rapid bioconjugation, such as live-cell imaging and in vivo labeling where reaction speed is critical.
| Evidence Dimension | Second-order rate constant (k2) for SPOCQ cycloaddition |
|---|---|
| Target Compound Data | BCN-OH: 1824 M⁻¹ s⁻¹ |
| Comparator Or Baseline | TCO-OH: 11.56 M⁻¹ s⁻¹ |
| Quantified Difference | >150-fold higher rate constant for BCN |
| Conditions | Stopped-flow UV-Vis spectroscopy with 1,2-quinone; aqueous conditions at 25 °C |
Why This Matters
For procurement, this >150-fold kinetic advantage ensures higher conjugation yields in time-sensitive applications, directly reducing reagent consumption and experimental variability compared to TCO-based alternatives.
- [1] Damen, J. A. M., Escorihuela, J., Firet, J., Zuilhof, H., & Albada, B. (2023). High Rates of Quinone‐Alkyne Cycloaddition Reactions are Dictated by Entropic Factors. Chemistry – A European Journal, 29(39), e202300231. View Source
